Cas no 2152645-17-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate)

2152645-17-3 structure
Productnaam:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate Chemische en fysische eigenschappen
Naam en identificatie
-
- DTXSID401133905
- EN300-6517771
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate
- 2152645-17-3
- 1H-Indole-3-acetic acid, 1-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
-
- Inchi: 1S/C19H14N2O4/c1-20-11-12(13-6-4-5-9-16(13)20)10-17(22)25-21-18(23)14-7-2-3-8-15(14)19(21)24/h2-9,11H,10H2,1H3
- InChI-sleutel: YPKNTWCPJLCHPE-UHFFFAOYSA-N
- LACHT: O(C(CC1=CN(C)C2C=CC=CC1=2)=O)N1C(C2C=CC=CC=2C1=O)=O
Berekende eigenschappen
- Exacte massa: 334.09535693g/mol
- Monoisotopische massa: 334.09535693g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 554
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 68.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517771-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate |
2152645-17-3 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-1H-indol-3-yl)acetate Gerelateerde literatuur
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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